methyl 1-phenyl-1H-indole-3-carboxylate
Description
Methyl 1-phenyl-1H-indole-3-carboxylate is an indole derivative featuring a phenyl group at the 1-position and a methyl ester moiety at the 3-position. Indole derivatives are widely studied due to their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The phenyl substituent introduces steric bulk and aromaticity, which can influence molecular packing, electronic properties, and reactivity. This compound has been utilized in studies on selective C-H functionalization, such as electrochemical oxidation-induced imidation at the C2 or C3 positions .
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-11-17(12-7-3-2-4-8-12)15-10-6-5-9-13(14)15/h2-11H,1H3 |
InChI Key |
WVGAXYQYTMLRNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences among methyl 1-phenyl-1H-indole-3-carboxylate and related compounds:
Key Observations :
- Lipophilicity : Alkyl chains (e.g., pentyl) enhance lipophilicity, making derivatives like methyl 1-pentyl-1H-indole-3-carboxylate more suitable for membrane permeability in biological systems.
- Functional Group Diversity : Halogens (e.g., chlorine in ) and fluorinated chains (e.g., ) modulate electronic properties and metabolic stability.
Physical and Spectroscopic Properties
- Melting Points :
- Spectroscopy :
Crystal Packing and Intermolecular Interactions
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